
ML385
Overview
Description
ML385 is a small-molecule inhibitor that selectively targets the NRF2 (Nuclear Factor Erythroid 2-Related Factor 2) pathway. It binds to the Neh1 domain of NRF2, preventing its nuclear translocation and subsequent activation of antioxidant response element (ARE)-driven genes such as SLC7A11 (a cystine/glutamate transporter) and HO-1 (heme oxygenase-1) . By disrupting NRF2 signaling, this compound enhances oxidative stress, promotes ferroptosis (an iron-dependent form of cell death), and sensitizes cancer cells to radiotherapy and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML385 involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of specific aromatic compounds under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the purity of this compound .
Chemical Reactions Analysis
Types of Reactions
ML385 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Head and Neck Squamous Cell Carcinoma
Recent studies have demonstrated that ML385 can effectively inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells. It induces G1/S phase cell cycle arrest, reduces cell viability, and diminishes oncogenic properties in these cancer cells. The research indicates that this compound's inhibition of NRF2 is a promising therapeutic strategy for HNSCC treatment, suggesting significant potential for clinical applications .
Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), this compound has been identified as a radiosensitizer, enhancing the efficacy of radiotherapy. By promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—this compound increases the sensitivity of ESCC cells to radiation therapy. This dual approach not only inhibits tumor growth but also addresses resistance mechanisms associated with conventional treatments .
Lung Cancer
This compound has shown synergistic effects when combined with celastrol, another anti-cancer agent. The combination significantly increases reactive oxygen species (ROS) levels and induces endoplasmic reticulum stress, leading to enhanced apoptosis in lung cancer cells. This suggests that this compound can potentiate the effects of existing therapies, offering a strategic avenue for overcoming treatment resistance .
NRF2 Pathway Inhibition
The inhibition of NRF2 by this compound leads to decreased expression of genes that protect against oxidative stress, thereby sensitizing cancer cells to treatments that induce oxidative damage. In studies involving lung cancer models, this compound was found to enhance the cytotoxic effects of doxorubicin and paclitaxel, particularly in non-small cell lung cancer (NSCLC) with KEAP1 mutations .
PI3K-mTOR Signaling Pathway
Research has indicated that this compound also inhibits the phosphoinositide 3-kinase (PI3K)-mTOR signaling pathway, which is crucial for cell proliferation and survival in lung squamous cell carcinoma (LUSC). By downregulating NRF2 signaling, this compound reduces PI3K-mTOR activity, thereby inhibiting tumor growth both in vitro and in vivo .
Case Studies
Mechanism of Action
ML385 exerts its effects by binding to the Neh1 domain of NRF2, a CNC-bZIP domain that allows NRF2 to heterodimerize with small Maf proteins. This binding blocks NRF2 transcriptional activity, thereby inhibiting the expression of downstream antioxidant genes. By inhibiting NRF2, this compound modulates oxidative stress responses and affects various cellular processes, including cell cycle progression and apoptosis .
Comparison with Similar Compounds
Key Mechanisms
- NRF2 Inhibition : ML385 reduces NRF2 mRNA and protein expression and blocks its nuclear accumulation, even under stress conditions like ionizing radiation (IR) .
- Ferroptosis Induction : By downregulating SLC7A11, this compound depletes glutathione (GSH) and increases lipid peroxidation, triggering ferroptosis .
- Synergy with Therapies : this compound enhances the efficacy of chemotherapeutics (e.g., venetoclax) and radiotherapy by counteracting NRF2-mediated drug resistance .
Table 1: this compound vs. Other NRF2 Inhibitors
Table 2: this compound in Combination Therapies
Key Comparative Insights
Mechanistic Specificity
- Unlike OTA, which broadly inhibits ARE/NRF2 activity, this compound specifically targets NRF2 nuclear translocation, offering a more precise mechanism .
- In contrast to KEAP1 activators (e.g., dimethyl fumarate), this compound remains effective in KEAP1-mutant cancers (e.g., NSCLC) .
Ferroptosis vs. Apoptosis
- This compound uniquely induces ferroptosis via SLC7A11 suppression, while compounds like cisplatin primarily trigger apoptosis .
- In HNSCC, this compound combined with cisplatin showed superior cytotoxicity (70% cell death) compared to cisplatin alone (45%) .
Radiosensitization this compound enhanced IR-induced G2/M arrest in ESCC, a phase where cells are radiosensitive .
In contrast, brusatol’s systemic toxicity limits its clinical utility despite broader NRF2 inhibition .
Biological Activity
ML385 is a small molecule compound identified as a selective inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a critical role in cancer biology, particularly in therapeutic resistance. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is chemically described as N-[4-[2,3-Dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide.
- Target : It specifically targets the Neh1 domain of NRF2, inhibiting its ability to bind to DNA and regulate downstream gene expression related to antioxidant response and cell survival.
This compound functions by disrupting the NRF2-MAFG complex's interaction with DNA, thereby preventing the transcription of genes that promote cell survival and drug resistance. This mechanism has been validated through various studies:
- Binding Affinity : this compound binds selectively to NRF2, inhibiting its function in cancer cells with KEAP1 mutations that lead to constitutive NRF2 activation .
- Cytotoxicity Enhancement : In combination with chemotherapy agents such as doxorubicin or taxol, this compound enhances cytotoxic effects in non-small cell lung cancer (NSCLC) cells .
1. Non-Small Cell Lung Cancer (NSCLC)
In preclinical models, this compound demonstrated significant anti-tumor activity:
- Clonogenic Assays : The combination of this compound with carboplatin showed enhanced cytotoxicity in NSCLC cells compared to single-agent treatments .
- Pharmacokinetics : A study involving CD-1 mice showed that after administration of this compound, plasma concentrations were measurable over time, indicating suitable bioavailability for further therapeutic exploration .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
Recent studies have confirmed the efficacy of this compound in HNSCC:
- Cell Viability : this compound significantly reduced the viability of HNSCC cell lines (FaDu and YD9), with IC50 values demonstrating potent cytotoxic effects .
- Mechanisms of Action :
3. Lung Squamous Cell Carcinoma (LUSC)
Research indicates that downregulation of NRF2 signaling via this compound inhibited proliferation in LUSC models:
- In Vitro Studies : Cell viability assays showed that this compound effectively sensitized LUSC cells to PI3K inhibitors, suggesting a potential combinatorial treatment strategy .
Data Summary
The following table summarizes key findings from studies involving this compound across different cancer types:
Case Study 1: NSCLC Treatment Efficacy
In a preclinical model involving NSCLC with KEAP1 mutations, the combination treatment of this compound and carboplatin resulted in a marked reduction in tumor volume as assessed by micro-computed tomography (CT) imaging. This study highlights the potential for this compound to enhance the efficacy of standard chemotherapy regimens in resistant cancer types.
Case Study 2: HNSCC Response to this compound
A recent investigation into HNSCC demonstrated that treatment with this compound not only decreased cell viability but also led to significant alterations in cell cycle dynamics. The study utilized Western blotting to analyze protein expression levels associated with cell cycle regulation post-treatment.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which ML385 inhibits NRF2 activity?
this compound directly binds to the DNA-binding domain of NRF2, preventing its interaction with the antioxidant response element (ARE). This disrupts transcriptional activation of downstream targets like NQO1, HO-1, and SLC7A11, which are critical for oxidative stress regulation. The inhibition is dose-dependent, with an IC50 of 1.9 μM, as shown by anisotropy assays and Western blotting .
Q. Which experimental assays are recommended to validate NRF2 inhibition by this compound?
Key methodologies include:
- Western blotting to assess nuclear NRF2 levels and downstream targets (e.g., HO-1, NQO1) .
- qRT-PCR to measure transcriptional downregulation of ARE-driven genes .
- Fluorescence anisotropy assays to quantify NRF2-MAFG complex dissociation from DNA (IC50 = 1.9 μM) .
- Immunofluorescence staining to visualize NRF2 nuclear translocation in cellular models .
Q. How does this compound affect cellular oxidative stress markers?
this compound reduces glutathione (GSH) levels, superoxide dismutase (SOD) activity, and increases malondialdehyde (MDA), a lipid peroxidation marker. For example, in macrophages, this compound reversed FGF2-induced GSH elevation and exacerbated ROS production in ischemia-reperfusion models .
Advanced Research Questions
Q. How can this compound be used to study the interplay between NRF2 and ferroptosis?
this compound sensitizes cells to ferroptosis by suppressing NRF2-regulated genes like SLC7A11 and GPX4. In breast cancer models, this compound combined with irradiation significantly reduced ATP levels and increased cell death, independent of radiation enhancement . Methodologically, combine this compound (5 μM) with ferroptosis inducers (e.g., erastin) and assess lipid ROS via flow cytometry or 4-HNE staining .
Q. What contradictory findings exist regarding this compound's role in inflammatory disease models?
While this compound typically exacerbates oxidative stress, in acute pancreatitis (AP), it paradoxically reduced pancreatic injury. This suggests context-dependent effects, potentially via non-canonical pathways. Researchers should validate NRF2 nuclear translocation (via Western blot) and compare outcomes across disease models .
Q. How does this compound modulate metabolic reprogramming in cancer cells?
In thyroid cancer (TPC-1 cells), this compound inhibited aerobic glycolysis by reducing lactate production, glucose consumption, and extracellular acidification rates. These effects were blocked by the glycolysis inhibitor 2-DG, indicating NRF2’s role in metabolic adaptation. Use Seahorse assays to quantify glycolysis and mitochondrial respiration .
Q. What is the optimal experimental design for combining this compound with chemotherapy agents?
In NSCLC models, this compound (5 μM) synergized with carboplatin, reducing tumor growth and Ki-67 proliferation markers. Preclinical protocols recommend sequential treatment: pretreat cells with this compound for 24–72 hours before chemotherapy. In vivo, administer this compound intraperitoneally (10 mg/kg) alongside carboplatin .
Q. How does this compound influence macrophage pyroptosis in chronic inflammation?
this compound abolishes the anti-pyroptotic effects of compounds like kynurenic acid (KA) and spermine by blocking NRF2-mediated ROS reduction. Key assays include:
- LDH release to measure pyroptosis.
- Hoechst/PI staining for membrane integrity.
- ELISA for IL-1β and IL-18 in supernatants .
Q. Why does this compound show variable efficacy as a single agent in tumor models?
this compound alone reduced viability in KEAP1-mutant H460 lung cancer cells but had limited effects in HNSCC. This variability highlights the need for genomic profiling (e.g., KEAP1/NRF2 mutation status) before application. Use RNA-seq to identify resistance mechanisms, such as compensatory antioxidant pathways .
Q. What are the limitations of this compound in translational research?
- Off-target effects : At high concentrations (>5 μM), NRF2 protein levels may rebound .
- Context-dependent outcomes : this compound exacerbated liver damage in ACLF models but protected in AP .
- Pharmacokinetics : Limited data on bioavailability and tissue distribution warrant further PK/PD studies.
Q. Methodological Considerations
- Dosage : Use 1–5 μM in vitro (IC50 = 1.9 μM); higher doses may induce non-specific effects.
- Controls : Include KEAP1-wildtype vs. mutant cell lines to isolate NRF2-dependent mechanisms.
- Combination therapies : Screen for synergism with ROS-inducing agents (e.g., cisplatin, radiotherapy).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.